molecular formula C21H22FN5OS B11192228 N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide

N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide

Cat. No.: B11192228
M. Wt: 411.5 g/mol
InChI Key: HITWCTYWZNJHBF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide is a complex organic compound that features a combination of fluorobenzyl, thiomorpholinopyridinyl, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzylamine, 2-thiomorpholinopyridine, and 1H-imidazole derivatives. These intermediates are then coupled through various reactions like nucleophilic substitution, amidation, and cyclization under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the imidazole ring or other functional groups.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nitrating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce various reduced forms of the imidazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide
  • N-(4-methylbenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide

Uniqueness

N-(4-fluorobenzyl)-2-(2-(2-thiomorpholinopyridin-4-yl)-1H-imidazol-1-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H22FN5OS

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)imidazol-1-yl]acetamide

InChI

InChI=1S/C21H22FN5OS/c22-18-3-1-16(2-4-18)14-25-20(28)15-27-8-7-24-21(27)17-5-6-23-19(13-17)26-9-11-29-12-10-26/h1-8,13H,9-12,14-15H2,(H,25,28)

InChI Key

HITWCTYWZNJHBF-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)C3=NC=CN3CC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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